Product packaging for 7-Acetylspiro[4.5]decan-8-one(Cat. No.:)

7-Acetylspiro[4.5]decan-8-one

Cat. No.: B13314765
M. Wt: 194.27 g/mol
InChI Key: CCPDWNWOPXSFRP-UHFFFAOYSA-N
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Description

7-Acetylspiro[4.5]decan-8-one is a spirocyclic ketone of interest in organic and medicinal chemistry research. Its unique structure, featuring a spiro junction and an acetyl substituent, makes it a valuable synthetic intermediate for constructing complex molecular architectures. Researchers can utilize this compound in the development of novel chemical entities, particularly in exploring structure-activity relationships. Spirocyclic scaffolds, like the spiro[4.5]decane core, are recognized for their potential in drug discovery due to their three-dimensionality and ability to improve physicochemical properties. This compound can serve as a key building block in synthesizing more complex molecules for various research applications, including the investigation of new pharmacologically active compounds. Its mechanism of action is dependent on the final synthesized derivative and its specific biological target. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B13314765 7-Acetylspiro[4.5]decan-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

9-acetylspiro[4.5]decan-8-one

InChI

InChI=1S/C12H18O2/c1-9(13)10-8-12(5-2-3-6-12)7-4-11(10)14/h10H,2-8H2,1H3

InChI Key

CCPDWNWOPXSFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Synthetic Methodologies for 7 Acetylspiro 4.5 Decan 8 One and Analogues

Retrosynthetic Analysis of the Spiro[4.5]decanone Framework

A retrosynthetic analysis of 7-acetylspiro[4.5]decan-8-one reveals several key disconnections. The primary disconnection is at the C-C bond of the acetyl group, which simplifies the target to a spiro[4.5]decan-8-one precursor. This suggests a forward--synthesis approach involving the acylation of a pre-formed spiro[4.5]decan-8-one.

Further disconnection of the spiro[4.5]decan-8-one core can be envisioned through several strategies. A classical approach involves breaking the bond between the spiro carbon and an adjacent carbon in the six-membered ring, leading to a substituted cyclopentane (B165970) derivative that can undergo intramolecular cyclization. Alternatively, a disconnection across both rings points towards convergent strategies where the cyclopentane and cyclohexane (B81311) rings are formed in a concerted or sequential manner from acyclic precursors.

Established Routes for Spiro[4.5]decanone Core Synthesis

The synthesis of the spiro[4.5]decanone core is a well-established area of organic synthesis, with numerous methods developed to construct this important structural motif. These methods can be broadly categorized into cyclization strategies and ring expansion/contraction approaches.

Cyclization Strategies

Cyclization reactions are among the most powerful tools for the construction of the spiro[4.5]decanone framework. These methods typically involve the formation of one of the rings onto a pre-existing carbocyclic structure.

Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.netresearchgate.netepfl.chresearchgate.netnih.gov In the context of spiro[4.5]decanone synthesis, a substituted cyclopentanone (B42830) enolate can act as the Michael donor, adding to an α,β-unsaturated ketone, which then undergoes an intramolecular aldol reaction to form the six-membered ring. epfl.chnih.gov

Intramolecular Aldol Condensation: A suitably substituted diketone can undergo an intramolecular aldol condensation to form the spiro[4.5]decanone skeleton. sigmaaldrich.comnih.govmdpi.com This approach requires the synthesis of a precursor containing both a cyclopentanone and a ketone functionality separated by an appropriate tether. The regioselectivity of the enolization is a key factor in the success of this strategy.

Dieckmann Condensation: The intramolecular condensation of a diester can be employed to construct the cyclopentanone ring of the spiro[4.5]decanone system. nii.ac.jpnih.govrsc.orgacs.org Subsequent functional group manipulations would then be required to install the ketone functionality at the desired position.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of carbocycles. wikipedia.orgrsc.orgresearchgate.nettu.edu.iqnih.gov A diene precursor, where one of the double bonds is part of a cyclopentane ring and the other is appropriately positioned on a side chain, can undergo RCM to form the six-membered ring of the spiro[4.5]decane system. wikipedia.orgrsc.orgresearchgate.net

Cyclization StrategyKey PrecursorKey Transformation(s)Ref.
Robinson AnnulationSubstituted Cyclopentanone & α,β-Unsaturated KetoneMichael Addition, Intramolecular Aldol Condensation researchgate.netresearchgate.netepfl.chresearchgate.netnih.gov
Intramolecular Aldol CondensationAcyclic DiketoneIntramolecular Aldol Addition & Dehydration sigmaaldrich.comnih.govmdpi.com
Dieckmann CondensationAcyclic DiesterIntramolecular Claisen Condensation nii.ac.jpnih.govrsc.orgacs.org
Ring-Closing MetathesisAcyclic DieneOlefin Metathesis wikipedia.orgrsc.orgresearchgate.nettu.edu.iqnih.gov

Ring Expansion/Contraction Approaches

Rearrangement reactions that involve the expansion or contraction of a ring can also be utilized to construct the spiro[4.5]decanone framework.

Pinacol and Semipinacol Rearrangements: These rearrangements of 1,2-diols or their derivatives can be employed to construct the spiro[4.5]decanone skeleton through a ring expansion. rsc.orgvjs.ac.vntaylorandfrancis.com For instance, a vinyl-substituted cyclopentyl-1,2-diol can undergo a pinacol-type rearrangement to afford a spiro[4.5]decanone.

Tiffeneau-Demjanov Rearrangement: This reaction involves the diazotization of a β-amino alcohol, leading to a ring expansion. A 1-(aminomethyl)cyclopentanol (B1282178) derivative can be converted to a spiro[4.5]decan-8-one via this method.

Rearrangement StrategyKey PrecursorKey Transformation(s)Ref.
Pinacol/Semipinacol RearrangementSubstituted Cyclopentyl-1,2-diolCarbocation Rearrangement rsc.orgvjs.ac.vntaylorandfrancis.com
Tiffeneau-Demjanov Rearrangement1-(Aminomethyl)cyclopentanol derivativeDiazotization, Ring Expansion

Targeted Synthesis of the Acetyl Moiety in Spiro[4.5]decanone Systems

Once the spiro[4.5]decan-8-one core is established, the final step is the introduction of the acetyl group at the C7 position to furnish the target β-diketone. The most common method for achieving this transformation is the acylation of the corresponding enolate.

The spiro[4.5]decan-8-one is first treated with a suitable base to generate the enolate. The choice of base is crucial to control the regioselectivity of deprotonation. Subsequently, the enolate is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the C7 position. researchgate.netrsc.org

Stereoselective Synthesis of Chiral Spiro[4.5]decanones

The construction of chiral spiro[4.5]decanones, where the spiro carbon is a stereocenter, is a significant challenge in organic synthesis. Several strategies have been developed to address this challenge, primarily focusing on the asymmetric construction of the spirocenter.

Asymmetric Construction of Spirocenters

The asymmetric synthesis of the spiro[4.5]decanone framework can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. researchgate.netnii.ac.jpnih.govvjs.ac.vn After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral auxiliary can be incorporated into the cyclopentanone precursor to control the facial selectivity of an annulation reaction.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. rsc.orgtu.edu.iqnih.govtaylorandfrancis.com For instance, a proline-catalyzed asymmetric Robinson annulation can be employed to construct the spiro[4.5]decanone core with high enantioselectivity. researchgate.net Similarly, organocatalytic Michael additions and aldol reactions can be utilized to build the spirocyclic system in a stereocontrolled manner.

Metal Catalysis: Chiral metal complexes can catalyze a variety of transformations that lead to the asymmetric synthesis of spiro[4.5]decanones. For example, palladium-catalyzed asymmetric allylic alkylation has been used to set the stereochemistry of the spirocenter.

Stereoselective StrategyApproachKey FeaturesRef.
Chiral AuxiliariesTemporary incorporation of a chiral moietyCovalent attachment and removal of the auxiliary researchgate.netnii.ac.jpnih.govvjs.ac.vn
OrganocatalysisUse of small chiral organic molecules as catalystsMetal-free, environmentally benign conditions rsc.orgtu.edu.iqnih.govtaylorandfrancis.com
Metal CatalysisUse of chiral metal complexes as catalystsHigh turnover numbers and enantioselectivities rsc.org

Diastereoselective and Enantioselective Approaches

The synthesis of spiro[4.5]decanones with specific stereochemistry is crucial for their application in areas such as natural product synthesis and pharmaceuticals. Researchers have developed several methods to control the three-dimensional arrangement of atoms during the formation of these complex structures.

Diastereoselective Synthesis: Diastereoselectivity involves the preferential formation of one diastereomer over others. In the context of spiro[4.5]decanone synthesis, this is often achieved by using existing stereocenters in the starting material to direct the stereochemical outcome of a reaction or by employing specific reaction conditions that favor a particular transition state.

One notable approach involves the Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov This method was successfully applied in the total synthesis of biologically important axane sesquiterpenes, demonstrating the power of rearrangement reactions in setting the relative stereochemistry of multiple centers in the spirocyclic framework. nih.gov

Another powerful strategy is the [3+2] cycloaddition reaction. A method integrating photocatalysis and organic phosphoric acid catalysis has been used to synthesize 2-amino-spiro[4.5]decane-6-ones from 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. This approach achieves a high diastereoselectivity, with diastereomeric ratios (d.r.) of up to 99:1. mdpi.com

Enantioselective Synthesis: Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. This is particularly challenging when creating a quaternary stereogenic center, a common feature in spiro[4.5]decanes. nih.gov Direct, catalytic enantioselective cycloadditions are considered a powerful strategy to address this challenge. nih.gov

Catalytic asymmetric spirocyclizing Diels-Alder reactions of enones have been shown to be an atom-economic approach to spiro[4.5]decanones. nih.gov For example, the cycloaddition between an enone and isoprene (B109036) can yield the desired spiro adduct with excellent enantioselectivity (97.5:2.5 enantiomeric ratio, e.r.). nih.gov The development of organocatalysis has significantly expanded the methodologies for the enantioselective synthesis of spirocycles. rsc.org

Other strategies include the use of chiral auxiliaries or catalysts to induce asymmetry. The asymmetric synthesis of the fragrant spiro[4.5]decane sesquiterpene (-)-β-vetivone was accomplished using an enantiomerically pure vinylic sulfoxide. acs.org Similarly, BINOL-derived chiral bifunctional sulfides have been used as catalysts in the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones, which are structurally related to spiro[4.5]decanones. nii.ac.jp

Table 1: Examples of Stereoselective Syntheses for Spiro[4.5]decane Systems
MethodSubstrate/ReactantsCatalyst/ReagentProduct TypeSelectivityReference
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesOrganic Phosphoric Acid2-Amino-spiro[4.5]decane-6-oneup to 99:1 d.r. mdpi.com
Diels-Alder ReactionExo-enones and acyclic dienesConfined Acid CatalystSpiro[4.5]decanone97.5:2.5 e.r. nih.gov
Claisen RearrangementNot specifiedThermalFunctionalized spiro[4.5]decaneSingle diastereomer nih.gov

Green Chemistry Principles in Spiro[4.5]decanone Synthesis

The application of green chemistry principles to the synthesis of complex molecules like spiro[4.5]decanones is essential for sustainable chemical manufacturing. chemistryjournals.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netboehringer-ingelheim.com

Several strategies are employed to create greener synthetic routes for spiro compounds:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. The aforementioned [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones is a prime example, achieving 100% atom conversion of the substrates. mdpi.com

Use of Safer Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of alternatives like water or ionic liquids. chemistryjournals.net Furthermore, replacing heavy metal catalysts with organocatalysts or photocatalyst-free systems aligns with green principles. mdpi.commdpi.com The synthesis of 2-amino-spiro[4.5]decane-6-ones, for instance, is noted for being metal catalyst-free. mdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netmdpi.com

Domino Reactions: Multicomponent domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, improve efficiency and reduce waste. mdpi.com

Table 2: Green Chemistry Approaches in Spiro Compound Synthesis
Green PrincipleStrategy/MethodAdvantageReference
Waste Prevention / Atom Economy[3+2] Cycloaddition100% atom conversion mdpi.com
Safer Solvents & ReagentsUse of ionic liquids; organocatalysisReduces toxicity and environmental impact chemistryjournals.netmdpi.com
Design for Energy EfficiencyMicrowave-assisted synthesisReduces reaction times and energy use mdpi.com
Process EfficiencyDomino ReactionsFewer steps, less waste, higher throughput mdpi.com
Overall Process ImprovementRedesigned synthesis route for "Spiroketone">95% reduction in waste, solvents, and carbon footprint boehringer-ingelheim.com

Chemical Transformations and Reactivity of 7 Acetylspiro 4.5 Decan 8 One

Reactions at the Spiro[4.5]decan-8-one Ketone Functionality

The ketone at the 8-position of the spirocyclic system is subject to a range of reactions typical of cyclic ketones, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the spiro[4.5]decan-8-one moiety is electrophilic and susceptible to attack by nucleophiles. Such reactions proceed via the formation of a tetrahedral intermediate, with the stereochemical outcome influenced by the steric hindrance imposed by the spirocyclic framework.

Under basic conditions, strong nucleophiles directly attack the carbonyl carbon. In contrast, acidic conditions first involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles openochem.orgopenstax.orgmasterorganicchemistry.com.

Common nucleophilic addition reactions applicable to this ketone include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) is expected to yield the corresponding cyanohydrin.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. The approach of the bulky nucleophile would likely occur from the less sterically hindered face of the ketone.

Hydrate (B1144303) and Acetal Formation: In the presence of water or an alcohol under acidic or basic catalysis, the ketone can form a hydrate (gem-diol) or an acetal, respectively. These reactions are typically reversible.

Table 1: Predicted Products of Nucleophilic Addition to 7-Acetylspiro[4.5]decan-8-one

Nucleophile Reagent(s) Product Type
Cyanide HCN, KCN Cyanohydrin
Methyl Grignard CH₃MgBr, then H₃O⁺ Tertiary Alcohol

Condensation and Derivatization Reactions

The 1,2-dicarbonyl nature of this compound allows for characteristic condensation reactions, particularly with binucleophiles. For instance, reaction with 1,2-diamines can lead to the formation of heterocyclic systems. The reaction of 1,2-diketones with aromatic 1,2-diamines is a well-established method for synthesizing quinoxalines jlu.edu.cnresearchgate.net.

Table 2: Heterocyclic Products from Condensation Reactions

Reactant Product Class
1,2-Phenylenediamine Quinoxaline derivative

Reduction and Oxidation Pathways

Reduction: The ketone functionality can be reduced to a secondary alcohol. The choice of reducing agent determines the stereoselectivity of the reaction.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The hydride attack generally occurs from the less sterically hindered face of the ketone, leading to a mixture of diastereomeric alcohols organicchemistrytutor.comresearchgate.net.

Dissolving Metal Reductions: Reduction using metals like lithium in liquid ammonia (B1221849) can also yield the corresponding alcohol, often favoring the thermodynamically more stable product acs.org.

Table 3: Reduction of the Ketone Functionality

Reagent Product
Sodium Borohydride (NaBH₄) 7-Acetylspiro[4.5]decan-8-ol

Oxidation: The spirocyclic ketone can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester) organic-chemistry.orgwikipedia.org. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon is expected to migrate.

Table 4: Baeyer-Villiger Oxidation of the Ketone Functionality

Oxidizing Agent Expected Major Product
meta-Chloroperoxybenzoic acid (mCPBA) Lactone

Reactivity of the 7-Acetyl Group

The acetyl group, being adjacent to the spiro ketone, is part of a β-dicarbonyl system, which significantly influences its reactivity.

Enolate Chemistry and Alpha-Substitution Reactions

The hydrogen atoms on the carbon between the two carbonyl groups (the α-carbon) are significantly more acidic than those of a simple ketone pressbooks.pubpearson.comuobabylon.edu.iq. This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms youtube.com.

This facile enolate formation is central to a variety of alpha-substitution reactions libretexts.orgfiveable.mewikipedia.orgyoutube.com. Treatment with a suitable base, such as an alkoxide, readily generates the enolate, which is a potent nucleophile.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position pressbooks.pubuobabylon.edu.iq.

Acylation: Similarly, reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the α-position.

Table 5: Alpha-Substitution Reactions via Enolate Intermediate | Electrophile | Reagent(s) | Product Type | | :--- | :--- | | Methyl Iodide | 1. NaOEt 2. CH₃I | α-Methylated β-dicarbonyl | | Benzyl Bromide | 1. NaOEt 2. PhCH₂Br | α-Benzylated β-dicarbonyl |

Acyl Group Transformations

The acetyl group itself can undergo transformations. Nucleophilic attack can occur at the acetyl carbonyl carbon, although this is generally less favorable than at a more electrophilic center like an acyl chloride. These reactions often proceed through an addition-elimination mechanism, forming a tetrahedral intermediate libretexts.org.

A notable reaction for the methyl ketone of the acetyl group is the haloform reaction . In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the methyl group is polyhalogenated and subsequently cleaved to form a haloform (e.g., chloroform, bromoform, or iodoform) and the carboxylate of the parent molecule.

Table 6: Compounds Mentioned in this Article

Compound Name
This compound
Quinoxaline
Hydrazine
Pyridazine
Sodium borohydride
7-Acetylspiro[4.5]decan-8-ol
Lithium aluminum hydride
meta-Chloroperoxybenzoic acid
Peroxyacetic acid
Sodium ethoxide
Methyl iodide
Benzyl bromide
Chloroform
Bromoform

Skeletal Rearrangements and Ring-Opening/Closing Reactions

Skeletal rearrangements of spirocyclic systems often proceed to alleviate ring strain or to form more stable carbocyclic or heterocyclic frameworks. For cyclic ketones, a common rearrangement is the Favorskii rearrangement, which typically results in ring contraction. organicreactions.orgwikipedia.orgpurechemistry.orgadichemistry.com Ring expansion and contraction reactions are valuable methods in organic synthesis for altering ring sizes. nih.govwikipedia.org

Skeletal Rearrangements:

One plausible skeletal rearrangement for this compound would involve a Favorskii-type rearrangement of an α-halo derivative. Halogenation of the ketone at the α-position, followed by treatment with a base, could induce a rearrangement leading to a ring-contracted product. For instance, α-halogenation of the cyclohexanone (B45756) ring followed by treatment with a base like sodium hydroxide (B78521) or an alkoxide could lead to the formation of a spiro[4.4]nonane carboxylic acid or ester derivative. wikipedia.orgadichemistry.comnrochemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com

ReactantReagentsProductReaction Type
α-halo-7-Acetylspiro[4.5]decan-8-oneBase (e.g., NaOH, NaOR)Spiro[4.4]nonane-7-acetyl-7-carboxylic acid derivativeFavorskii Rearrangement

This table presents a potential transformation based on established chemical principles.

Ring-Opening/Closing Reactions:

The β-dicarbonyl moiety in this compound is susceptible to cleavage under certain conditions, leading to ring-opening reactions. Base-promoted retro-aldol or Grob-like fragmentation reactions are potential pathways. For example, treatment of a related 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base resulted in isomerization to a spiro intermediate followed by C-C bond cleavage to yield an N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. This suggests that under basic conditions, the acetyl group can participate in reactions that lead to the opening of the cyclohexanone ring.

Furthermore, oxidative cleavage of 1,3-diketones is a known transformation that can lead to the formation of dicarboxylic acids, effectively opening the ring.

Ring-closing reactions to form the spiro[4.5]decane skeleton are also of significant interest in synthetic chemistry. Methods like the Claisen rearrangement have been successfully employed to construct functionalized spiro[4.5]decanes with high stereoselectivity. nih.gov

ReactantReagents/ConditionsProductReaction Type
This compoundStrong BaseRing-opened dicarbonyl compoundRetro-Aldol/Grob-like Fragmentation
Bicyclic Dihydropyran PrecursorHeatFunctionalized Spiro[4.5]decaneClaisen Rearrangement

This table illustrates potential ring-opening reactions and a relevant ring-closing reaction for the synthesis of the spiro[4.5]decane framework.

Mechanistic Studies of Key Transformations

The mechanisms of the aforementioned transformations are crucial for understanding and predicting the reactivity of this compound.

Mechanism of the Favorskii Rearrangement:

The Favorskii rearrangement of an α-haloketone in the presence of a base is thought to proceed through the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then undergoes an intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. The subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final ring-contracted carboxylic acid or ester. wikipedia.orgadichemistry.com The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.

Mechanism of Base-Promoted Ring Opening:

In the case of base-promoted ring opening, the reaction likely initiates with the deprotonation of the α-carbon of the acetyl group to form an enolate. This enolate can then trigger a cascade of electronic rearrangements. One possible pathway involves a retro-aldol type reaction where the C-C bond between the carbonyl carbon and the acetyl-bearing carbon is cleaved. The driving force for such a reaction would be the formation of a stable enolate or carbanion.

Mechanism of the Claisen Rearrangement for Spiro[4.5]decane Synthesis:

The synthesis of functionalized spiro[4.5]decanes via a Claisen rearrangement involves a organicreactions.orgorganicreactions.org-sigmatropic rearrangement of a bicyclic dihydropyran precursor. nih.gov This concerted pericyclic reaction proceeds through a six-membered, chair-like transition state, which accounts for the high stereoselectivity often observed in these transformations. The rearrangement results in the formation of a new C-C bond and the cleavage of a C-O bond, leading to the spirocyclic ketone.

Structural Characterization and Spectroscopic Analysis of 7 Acetylspiro 4.5 Decan 8 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of a molecule can be established.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 7-Acetylspiro[4.5]decan-8-one, distinct signals are expected for the protons of the acetyl group and the spirocyclic system. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, typically in the range of δ 2.1-2.4 ppm. The proton at the C7 position, being adjacent to both a carbonyl group and the acetyl substituent, would likely resonate as a multiplet in the region of δ 2.5-3.0 ppm. The protons of the cyclopentane (B165970) and cyclohexane (B81311) rings will exhibit complex multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm, due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COCH₃ 2.2 Singlet (s) N/A
H-7 2.8 Multiplet (m) -
Cyclopentane Protons 1.5 - 1.9 Multiplet (m) -

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct carbonyl signals are expected in the downfield region. The ketone carbonyl (C8) would likely appear around δ 208-212 ppm, while the acetyl carbonyl carbon should resonate at a slightly lower chemical shift, around δ 198-202 ppm. The spiro carbon (C5), being a quaternary carbon, is expected to have a chemical shift in the range of δ 40-50 ppm. The carbon of the methyl group in the acetyl moiety is predicted to be in the upfield region, around δ 25-30 ppm. The remaining methylene (B1212753) carbons of the cyclopentane and cyclohexane rings will give rise to a series of signals in the δ 20-40 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone, C8) 210
C=O (Acetyl) 200
-COCH₃ 28
C5 (Spiro) 45
C7 50
Cyclopentane Carbons 22 - 38

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclopentane and cyclohexane rings. The HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity of the acetyl group to the C7 position and for assigning the quaternary carbons, including the spiro center and the carbonyl carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups, two distinct peaks are expected. The ketone carbonyl in the six-membered ring would likely show a stretching frequency around 1710-1725 cm⁻¹. The acetyl carbonyl, being an acyclic ketone, is expected to absorb at a slightly higher frequency, in the range of 1705-1720 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the sp³-hybridized carbons of the rings and the acetyl methyl group in the region of 2850-3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C=O Stretch (Ketone, C8) 1715 Strong
C=O Stretch (Acetyl) 1710 Strong
C-H Stretch (sp³) 2850-3000 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation pattern would likely involve the loss of the acetyl group as a primary fragmentation pathway, leading to a significant peak at m/z 151 ([M-CH₃CO]⁺). Another prominent fragmentation would be the loss of a methyl radical from the acetyl group, resulting in a peak at m/z 179 ([M-CH₃]⁺). Further fragmentations of the spirocyclic rings through various cleavage pathways would also be observed, providing additional structural information.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion
194 [M]⁺
179 [M - CH₃]⁺
151 [M - COCH₃]⁺

Q & A

Q. What established synthetic protocols are recommended for synthesizing 7-Acetylspiro[4.5]decan-8-one, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs multicomponent condensation reactions. For example, analogous spiro[4.5]decan-8-ones have been synthesized via reactions involving aldehydes, nitriles, and trimethoxybenzenes under acidic conditions . To ensure reproducibility:
  • Document reaction parameters (temperature, solvent, catalyst) in detail.
  • Use high-purity reagents (e.g., Alfa Aesar-grade chemicals) and standardized equipment (e.g., Jasco spectrometers for monitoring) .
  • Include step-by-step protocols in the main text or supplementary materials, following guidelines for experimental clarity .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Essential techniques include:
  • NMR spectroscopy : Compare 1^1H and 13^13C chemical shifts with structurally similar spiro compounds (e.g., oxaspiro[4.5]decan-1-ols in ) to confirm ring geometry and substituent positions .
  • HRMS : Validate molecular formula accuracy .
  • IR spectroscopy : Identify functional groups (e.g., acetyl C=O stretches) .
    For conflicting
  • Repeat experiments under identical conditions.
  • Cross-validate using 2D NMR (e.g., COSY, HSQC) or X-ray crystallography (as in ) to resolve ambiguities .

Q. What are the key considerations for selecting starting materials and solvents in the synthesis of this compound?

  • Methodological Answer :
  • Starting materials : Prioritize commercially available precursors with documented reactivity in spiroannulation reactions (e.g., trimethoxybenzenes for ring formation) .
  • Solvents : Use anhydrous solvents (e.g., THF, DCM) to prevent side reactions. Reference protocols from analogous syntheses (e.g., acetonitrile for nitrile-based condensations) .
  • Catalysts : Acidic catalysts (e.g., BF3_3-Et2_2O) are common in spirocyclic syntheses; adjust concentrations based on reaction monitoring .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be resolved, particularly for controlling spiro-center configuration?

  • Methodological Answer :
  • Employ chiral catalysts or auxiliaries during cyclization to induce asymmetry, as demonstrated in spirolactone syntheses .
  • Use X-ray crystallography (e.g., ’s structure determination of 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one) to confirm absolute configurations .
  • Apply chiral chromatography (e.g., Purospher®STAR columns) for enantiomeric separation .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Model reaction pathways (e.g., transition states in spiroannulation) to optimize conditions .
  • Molecular dynamics simulations : Predict conformational stability of the spirocyclic core in solvent environments .
  • Validate computational results with experimental data (e.g., comparing predicted vs. observed NMR shifts) .

Q. How should researchers address contradictions between theoretical and experimental data, such as unexpected byproducts in spirocyclic syntheses?

  • Methodological Answer :
  • Perform mechanistic studies : Use isotopic labeling (e.g., 13^{13}C-tracers) to track reaction pathways .
  • Analyze byproducts via LC-MS or GC-MS to identify structural deviations .
  • Revisit reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as seen in trimethoxybenzene-based syntheses .

Q. What strategies optimize the reaction yield of this compound while maintaining regioselectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, stoichiometry) to identify optimal conditions .
  • In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Purification : Employ flash chromatography (silica gel 60, 220–440 mesh) or preparative HPLC (Chromolith columns) for high-purity isolation .

Q. How can researchers ensure data reproducibility in spirocyclic compound studies, particularly when replicating literature protocols?

  • Methodological Answer :
  • Provide raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials .
  • Specify equipment models (e.g., Bruker Avance III HD for NMR) and calibration standards .
  • Collaborate with independent labs for cross-validation, adhering to open-science frameworks .

Tables

Q. Table 1. Key Analytical Data for this compound Analogues

Compound1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)HRMS (m/z)Reference
Oxaspiro[4.5]decan-1-ol1.45 (s, 3H, CH3_3)208.5 (C=O)265.1234
4-Tosyl-1-oxa-4-azaspiro2.32 (s, 3H, Ts-CH3_3)167.8 (C=N)349.0876

Q. Table 2. Common Pitfalls and Solutions in Spirocyclic Synthesis

IssueSolutionEvidence Source
Low regioselectivityUse directing groups (e.g., acetyl) to stabilize transition states
Spectral ambiguityCombine 2D NMR (HSQC, HMBC) and X-ray analysis
Byproduct formationOptimize solvent polarity (e.g., switch from THF to DCE)

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